5-Chlorodescyano Citalopram Oxalate

Description

Comparative Receptor Binding and Transporter Interaction Studies

No data is available regarding the binding profile of 5-Chlorodescyano Citalopram (B1669093) Oxalate (B1200264).

Serotonin (B10506) Transporter (SERT) Binding Affinity and Potency

Information on the binding affinity (Ki) or inhibitory potency (IC50) of 5-Chlorodescyano Citalopram Oxalate at the serotonin transporter (SERT) is not available in the reviewed literature. For the parent compound, citalopram, the S-enantiomer (escitalopram) is known to bind with high affinity to the primary binding site (S1) on SERT. nih.gov Studies on other citalopram analogues have shown that modifications to the molecule can dramatically alter S1 affinity. nih.gov

Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET) Selectivity

There is no published data on the binding affinity or inhibitory potency of this compound for the dopamine transporter (DAT) or the norepinephrine transporter (NET). Therefore, its selectivity for SERT over these other monoamine transporters is unknown. Citalopram itself is known to be highly selective for SERT with significantly lower affinity for DAT and NET. psychopharmacologyinstitute.comdrugbank.com

Interactions with Other Neurotransmitter Receptors (e.g., 5-HT1A, α- and β-adrenergic, histamine, muscarinic)

Screening data for this compound against a panel of other neurotransmitter receptors, including serotonergic (e.g., 5-HT1A), adrenergic (α and β), histamine, and muscarinic receptors, is not available. The parent compound, citalopram, is characterized by its low affinity for these other receptor types, which contributes to its profile as a selective serotonin reuptake inhibitor. psychopharmacologyinstitute.comdrugbank.com

In Vitro Cellular and Molecular Pharmacology

No studies describing the cellular or molecular pharmacology of this compound have been identified.

Neurotransmitter Reuptake Inhibition Assays in Cell Lines

There are no published results from in vitro neurotransmitter reuptake inhibition assays for this compound. Such assays, typically conducted in cell lines (like COS-7 or HEK293) engineered to express specific transporters, would be necessary to determine the compound's functional potency as a reuptake inhibitor. nih.govku.dkresearchgate.net

Effects on Intracellular Signaling Pathways (e.g., cAMP, gene expression)

Information regarding the effects of this compound on downstream intracellular signaling pathways, such as the cyclic AMP (cAMP) system or the regulation of gene expression, is not available in the scientific literature.

Functional Assays in Synaptosomal Preparations

The primary mechanism of action for citalopram and its S-enantiomer, escitalopram (B1671245), is the selective inhibition of the serotonin (5-HT) transporter (SLC6A4), which blocks the reuptake of serotonin from the synaptic cleft. clinpgx.org Functional assays using rat brain synaptosomes have been instrumental in characterizing this activity.

In these preparations, escitalopram (S-citalopram) is significantly more potent than its R-enantiomer at inhibiting 5-HT reuptake. clinpgx.org In vitro studies have shown that S-citalopram is approximately 167 times more potent than R-citalopram in this regard. clinpgx.org The R-enantiomer has been observed to counteract the serotonin-enhancing effect of the S-enantiomer to some degree. clinpgx.org This potent and selective inhibition of the serotonin transporter is the core functional effect that underlies the pharmacological activity of this class of compounds. The metabolite, S-demethylcitalopram, is also an inhibitor of serotonin reuptake, but is 6.6 times less potent than its R-enantiomer and crosses the blood-brain barrier poorly. clinpgx.org

In Vitro Metabolic Stability and Biotransformation Assessment

The metabolic stability and biotransformation of citalopram and escitalopram have been extensively studied in vitro, primarily using human liver microsomes and expressed cytochrome P450 (CYP) enzymes. nih.gov These studies are crucial for predicting the pharmacokinetic profile of the compounds in vivo. Citalopram has a terminal half-life of about 35 hours, and with once-daily administration, steady-state plasma concentrations are typically reached within a week. drugbank.com

The biotransformation of escitalopram is catalyzed by hepatic CYP enzymes as well as glucuronosyltransferase enzymes. jst.go.jp Phase I metabolites are formed through the action of CYP enzymes, while Phase II involves the formation of glucuronides. jst.go.jp

In vitro and in vivo studies have identified several key metabolites of citalopram and escitalopram. The primary metabolic pathway is N-demethylation. nih.gov

S-desmethylcitalopram (S-DCT) / R/S-demethylcitalopram : The principal metabolite formed via N-demethylation. nih.govnih.gov While pharmacologically active, it is a weaker inhibitor of serotonin reuptake than the parent compound. nih.gov

S-didesmethylcitalopram (S-DDCT) / R/S-didesmethylcitalopram : Formed by the subsequent N-demethylation of desmethylcitalopram. clinpgx.orgnih.gov This metabolite is typically found at very low or unquantifiable concentrations in plasma and is considered to have little pharmacological activity. nih.govnih.gov

Citalopram Propionic Acid : This metabolite is formed through deamination of citalopram and its demethylated metabolites, likely by monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase. drugbank.comnih.gov A study using recombinant supersomes also showed that CYP2C19 can form the propionic acid metabolite of S-citalopram. nih.govnih.gov

R/S-citalopram N-oxide : Formed via N-oxidation, a step that is also mediated by CYP2D6. clinpgx.orgnih.gov

The metabolism of citalopram and escitalopram is primarily mediated by a combination of CYP450 enzymes in the liver. nih.gov

CYP2C19 : This is a primary enzyme involved in the first N-demethylation step to form desmethylcitalopram. nih.govnih.govnih.gov Genetic variations in the CYP2C19 gene significantly affect the plasma concentrations of citalopram and escitalopram. clinpgx.orgnih.gov Individuals classified as "poor metabolizers" due to inactive CYP2C19 alleles show reduced clearance and higher plasma levels of the parent drug. clinpgx.orgresearchgate.net Conversely, "ultrarapid metabolizers" may have lower serum concentrations. clinpgx.org

CYP3A4 : This enzyme also plays a primary role, alongside CYP2C19, in the conversion of citalopram to desmethylcitalopram. nih.govnih.gov However, its contribution appears to be less affected by common genetic polymorphisms compared to CYP2C19.

In vitro studies analyzing the transformation of escitalopram (S-CT) to S-desmethylcitalopram (S-DCT) calculated the relative contributions of these enzymes to the net intrinsic clearance as 37% for CYP2C19, 35% for CYP3A4, and 28% for CYP2D6. nih.gov

Enzyme kinetic studies have quantified the affinity of citalopram/escitalopram for various CYP enzymes, and inhibition assays have determined their potential to interfere with the metabolism of other drugs.

Escitalopram and its metabolite S-desmethylcitalopram are generally considered weak inhibitors of CYP enzymes, suggesting a low potential for clinically significant drug-drug interactions. nih.govnih.gov Citalopram is characterized as a weak inhibitor of CYP2D6, with minimal to no effect on CYP1A2, CYP2C19, and CYP3A4. clinpgx.orgnih.gov However, its metabolite, demethylcitalopram, is a more potent inhibitor of CYP2D6 than the parent compound. clinpgx.orgnih.gov

The following tables summarize key in vitro findings for escitalopram (S-Citalopram).

Table 1: Enzyme Kinetics of S-Citalopram N-demethylation

| CYP Isoform | Km (μM) |

|---|---|

| CYP2D6 | 29 |

| CYP2C19 | 69 |

| CYP3A4 | 588 |

Data from in vitro studies with expressed human CYP enzymes. nih.gov

Table 2: Inhibitory Potential (IC50) of S-Citalopram and S-Desmethylcitalopram

| CYP Isoform | S-Citalopram IC50 (μM) | S-Desmethylcitalopram IC50 (μM) |

|---|---|---|

| CYP1A2 | > 100 (Negligible) | > 100 (Negligible) |

| CYP2C9 | > 100 (Negligible) | > 100 (Negligible) |

| CYP2C19 | > 100 (Negligible) | > 100 (Negligible) |

| CYP2D6 | 70-80 (Weak) | 70-80 (Weak) |

| CYP2E1 | > 100 (Negligible) | > 100 (Negligible) |

| CYP3A | > 100 (Negligible) | > 100 (Negligible) |

Data from in vitro inhibition assays using established index reactions. nih.gov

Pre-clinical Behavioral and Neurochemical Investigations in Animal Models (Comparative studies with parent compounds)

The behavioral and neurochemical effects of citalopram and escitalopram have been evaluated in various rodent models of depression and anxiety. These studies confirm that the therapeutic effects are mediated by the S-enantiomer and provide insight into the neuroadaptive changes that occur with sustained treatment. nih.gov

In animal models of depression, anxiety, and aggression, escitalopram and citalopram generally produce equivalent effects, though citalopram was noted to be slightly more potent in some cases. nih.gov In vivo electrophysiological studies in rats have shown that escitalopram is approximately four times more potent than citalopram in suppressing the firing activity of presumed 5-HT neurons in the dorsal raphe nucleus. nih.gov This acute effect is followed by a gradual normalization of firing rates with chronic treatment, which is associated with the desensitization of 5-HT1A autoreceptors and is thought to be crucial for the therapeutic delay of SSRIs. nih.gov This normalization of firing activity occurred more rapidly with escitalopram (2 weeks) than with citalopram (3 weeks), which may correlate with a potentially earlier onset of action. nih.gov

Studies in mice have demonstrated that the antidepressant-like effects of escitalopram are linked to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Escitalopram administration prevented HPA axis hyperactivity induced by chronic stress models and modulated specific signaling pathways (SIK1-CRTC1) within the paraventricular nucleus of the hypothalamus. nih.gov

Furthermore, research in patients with anxiety disorders has shown that long-term escitalopram treatment enhances the functional association between 5-HT1A autoreceptors in the dorsal raphe nucleus and heteroreceptors in the amygdala and hippocampus. nih.gov These findings from human studies are consistent with preclinical data and underscore the importance of network-level adaptations in the serotonergic system for the therapeutic effects of these compounds.

Effects on Neurotrophic Factors (e.g., BDNF)

No studies were identified that investigated the effects of this compound on Brain-Derived Neurotrophic Factor (BDNF) or other neurotrophic factors.

Behavioral Phenotyping in Standard Pharmacological Models (e.g., forced swim test, open field test)

No data from behavioral studies, such as the forced swim test or the open field test, involving this compound have been published. Consequently, no data tables on its behavioral effects can be generated.

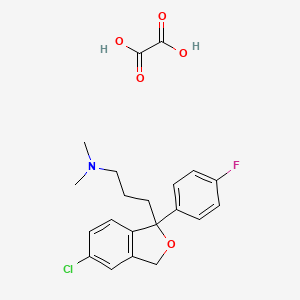

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMNENXWJCPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747324 | |

| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-46-6 | |

| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Future Directions and Advanced Research Frontiers

Application of Omics Technologies for Impurity Characterization

The use of "omics" technologies, such as metabolomics and proteomics, represents a significant leap forward in the characterization of pharmaceutical impurities. These approaches offer a holistic view of the biological system's response to a substance, moving beyond simple identification and quantification.

Metabolomics:

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of 5-Chlorodescyano Citalopram (B1669093) Oxalate (B1200264), metabolomics could be employed to:

Identify Biomarkers of Exposure: By analyzing the metabolic profiles of preclinical models exposed to this impurity, specific biomarkers could be identified. A study on patients treated with citalopram/escitalopram (B1671245) revealed significant changes in the tryptophan and tyrosine metabolic pathways. nih.govnih.gov For instance, a decrease in serotonin (B10506) (5HT) and an increase in indole (B1671886) compounds, influenced by gut microbiota, were observed. nih.gov Similar targeted metabolomic studies could elucidate the metabolic fate of 5-Chlorodescyano Citalopram Oxalate and its impact on endogenous metabolic pathways.

Elucidate Mechanisms of Toxicity: If the impurity exhibits any toxicity, metabolomics can help to uncover the underlying mechanisms by revealing which metabolic pathways are perturbed.

Proteomics:

Proteomics, the large-scale study of proteins, can provide further insights into the biological effects of impurities. For this compound, proteomics could be used to:

Identify Protein Adducts: This impurity, or its metabolites, could potentially bind to proteins, forming adducts that may alter protein function and lead to adverse effects. Proteomic techniques can identify these adducted proteins.

Profile Changes in Protein Expression: Exposure to the impurity may alter the expression levels of various proteins. Identifying these changes can help to understand the cellular response to the compound and pinpoint potential pathways for toxicity.

In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, offers a computational approach to predict the biological activity and toxicity of chemical compounds based on their structure. researchgate.net This is especially valuable for impurities, where extensive experimental data may be lacking.

For this compound and related compounds, QSAR can be applied to:

Predict Biological Activity: The parent compound, citalopram, is a selective serotonin reuptake inhibitor (SSRI). nih.gov QSAR models have been developed for a series of citalopram analogues to explore their binding affinities at monoamine transporters. nih.govresearchgate.net By building upon these models, the potential for this compound to interact with the serotonin transporter or other off-target proteins could be predicted.

Estimate Toxicity: QSAR models trained on large datasets of compounds with known toxicities can be used to predict the potential toxicity of this impurity. This can help to prioritize which impurities require more rigorous toxicological evaluation.

Guide the Synthesis of Less Harmful Analogues: By understanding the structural features that contribute to undesirable activities, QSAR can guide the development of synthetic processes that minimize the formation of problematic impurities.

A QSAR study on a series of indanylacetic acid derivatives highlighted the importance of descriptors like dipole moment and the number of hydrogen bond donors in determining the binding of agonists to their targets. researchgate.net Similar approaches could identify the key molecular descriptors for the activity of citalopram-related compounds.

Development of Green Chemistry Approaches for Impurity Synthesis and Control

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. mdpi.com The application of green chemistry to the synthesis of citalopram and the control of its impurities is an active area of research.

Future directions in this area for impurities like this compound include:

Greener Synthetic Routes: The synthesis of citalopram often involves multiple steps and the use of potentially hazardous reagents. patsnap.comgoogle.com Research is ongoing to develop more environmentally benign synthetic protocols. researchgate.net This includes the use of safer solvents, catalytic reagents, and more energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com By optimizing the synthesis of the active pharmaceutical ingredient (API), the formation of impurities can be minimized.

Catalytic Methods: The use of catalysts can lead to more selective reactions with higher yields and fewer byproducts. mdpi.com For example, a greener route for the synthesis of a different pharmaceutical was developed using methanol (B129727) as a methylating agent and p-toluenesulfonic acid as a catalyst, with water and ammonia (B1221849) as the only byproducts. unibo.it Similar strategies could be explored for citalopram synthesis.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions. researchgate.net This can be a powerful tool for controlling the formation of specific impurities.

| Green Chemistry Principle | Application in Pharmaceutical Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances (e.g., solvents, separation agents) or making them innocuous. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/ deprotection). unibo.it |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. mdpi.com |

| Design for Degradation | Designing chemical products so that at the end of their function they break down into innocuous degradation products. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Exploration of Unforeseen Biological Activities of Impurities

While impurities are often considered to be inert or toxic, there is a possibility that they may possess their own unique biological activities. The R-enantiomer of citalopram, for instance, has been shown to modulate the effect of the active S-enantiomer (escitalopram), possibly through an allosteric interaction with the serotonin transporter. mdpi.com

For this compound, future research could explore:

Receptor Binding Assays: Screening the impurity against a panel of receptors, enzymes, and ion channels could reveal any unforeseen biological targets. Given its structural similarity to citalopram, initial investigations would likely focus on monoamine transporters.

Functional Assays: If binding to a particular target is identified, functional assays can determine whether the impurity acts as an agonist, antagonist, or modulator of that target's activity.

In Vivo Studies: If significant in vitro activity is observed, preclinical in vivo studies could be conducted to assess the physiological effects of the impurity.

The structural modification in this compound (the replacement of a cyano group with a chlorine atom) could potentially alter its pharmacological profile. Structure-activity relationship studies on citalopram analogues have shown that substitutions on the isobenzofuranyl ring can influence potency and selectivity. nih.gov Therefore, it is plausible that this impurity could have a different biological activity profile compared to the parent drug.

Q & A

Q. What are the key steps for synthesizing 5-Chlorodescyano Citalopram Oxalate with high purity?

The synthesis typically involves flash column chromatography for purification, followed by conversion to oxalate salts for biological testing . Analytical characterization (e.g., NMR, HPLC) is critical to confirm structural integrity and purity. For chloro-analogs of citalopram, substitution patterns at the aromatic ring must be validated using mass spectrometry and elemental analysis to ensure regioselectivity .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s serotonin transporter (SERT) affinity?

Radioligand competition binding assays using [³H]citalopram in rat brain stem are standard. Ki values should be calculated using nonlinear regression analysis, with nisoxetine and WIN 35,428 as controls for norepinephrine (NET) and dopamine (DAT) transporter specificity . Ensure assays are replicated in triplicate to minimize variability.

Q. What analytical methods are recommended for characterizing oxalate salt stability in preclinical studies?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products under accelerated storage conditions (e.g., 40°C/75% RH). Purity thresholds should exceed 98% for pharmacological relevance .

Advanced Research Questions

Q. How can structural modifications of this compound improve selectivity for SERT over NET and DAT?

Structure-activity relationship (SAR) studies suggest that substituents at the phthalan ring (e.g., chloro, cyano groups) modulate selectivity. Computational docking into SERT homology models, validated with mutagenesis data, can identify key residues (e.g., Tyr-95, Asp-98) for interaction . Optimize substituent polarity to reduce off-target binding .

Q. What experimental models are suitable for assessing this compound’s efficacy in treatment-resistant depression?

Use chronic mild stress (CMS) rodent models with behavioral endpoints (e.g., forced swim test, sucrose preference). Pair these with microdialysis to measure extracellular serotonin levels in the prefrontal cortex. Compare outcomes to escitalopram oxalate to benchmark efficacy .

Q. How should researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is essential. Measure plasma and brain concentrations via LC-MS/MS to correlate exposure with target engagement. If discrepancies persist, investigate metabolite activity or blood-brain barrier penetration limitations .

Q. What strategies mitigate oxidative degradation of this compound in formulation development?

Stabilize the oxalate salt using lyophilization or encapsulation in lipid nanoparticles. Accelerated stability studies under oxidative conditions (e.g., H₂O₂ exposure) quantify degradation pathways. Add antioxidants (e.g., ascorbic acid) if excipient compatibility permits .

Methodological Considerations

Q. How to ensure reproducibility in depression-related behavioral assays?

Adopt standardized rating scales (e.g., Montgomery-Åsberg Depression Rating Scale) with blinded evaluators. Control for circadian rhythm effects by conducting tests at consistent times. Report effect sizes and confidence intervals to contextualize significance .

Q. What statistical approaches are robust for analyzing dose-response relationships in SSRI studies?

Use mixed-effects models to account for inter-subject variability. Bayesian hierarchical modeling improves precision in small-sample studies. Pre-register analysis plans to reduce Type I errors .

Q. How to validate novel targets (e.g., 5-HT₃ receptors) for this compound?

Combine knockout mouse models with electrophysiological recordings in dorsal raphe nuclei. Cross-validate findings using siRNA silencing in human-derived neuronal cultures. Prioritize targets with orthogonal validation (e.g., PET imaging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.